6-Cyanopyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

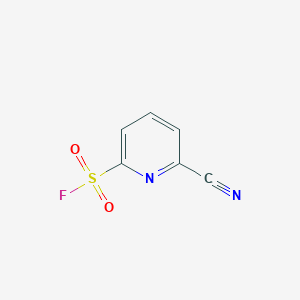

6-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanopyridine-2-sulfonyl fluoride typically involves organic chemical synthesis techniques. One common method includes the reaction of cyanopyridine with sulfonyl fluoride compounds under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

化学反応の分析

Chemical Reactions of Sulfonyl Fluorides

Sulfonyl fluorides are reactive electrophiles that can participate in various chemical reactions, including nucleophilic substitution and covalent modification of proteins.

-

Nucleophilic Substitution : Sulfonyl fluorides can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and sulfonic thioesters, respectively.

-

Covalent Modification of Proteins : Sulfonyl fluorides are used as probes in chemical biology to covalently modify proteins. They can react with nucleophilic amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine .

Specific Reactions of 6-Cyanopyridine-2-sulfonyl Fluoride

While specific data on the chemical reactions of this compound might be limited, its reactivity can be inferred from general sulfonyl fluoride chemistry.

-

Nucleophilic Substitution : This compound would likely undergo nucleophilic substitution reactions with various nucleophiles to form corresponding derivatives.

-

Protein Modification : Given its sulfonyl fluoride moiety, it could potentially be used for covalent protein modification, targeting nucleophilic amino acid residues.

Table 2: Nucleophilic Substitution Reactions of Sulfonyl Fluorides

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amine | Sulfonamide | DMF, RT | High |

| Alcohol | Sulfonic Ester | DCM, RT | Good |

| Thiol | Sulfonic Thioester | DCM, RT | Good |

科学的研究の応用

Chemical Properties and Mechanism of Action

6-Cyanopyridine-2-sulfonyl fluoride features a cyanopyridine ring substituted with a sulfonyl fluoride group. The molecular formula is C6H3FN2O2S. The sulfonyl fluoride moiety acts as an electrophile, enabling the compound to react with nucleophilic amino acid residues in proteins. This reactivity allows for the formation of covalent bonds, potentially altering protein function and influencing various biochemical pathways .

Medicinal Chemistry

This compound has been utilized in the development of enzyme inhibitors, particularly targeting histone deacetylases (HDACs), which are crucial in cancer therapy. The compound can be integrated into libraries of small molecules to discover selective inhibitors with therapeutic potential. For example, studies have shown that modifications to the compound can enhance selectivity for specific HDAC isoforms, leading to promising candidates for further development .

Chemical Biology

In chemical biology, this compound serves as a reactive probe to study enzyme activity and protein interactions. Its ability to covalently modify serine, threonine, lysine, cysteine, and histidine residues makes it a valuable tool for mapping enzyme binding sites and understanding protein functions . The compound's stability under physiological conditions enhances its utility in biological systems.

Fluorination Reagents

The compound is also employed as a fluorinating agent in organic synthesis. Its sulfonyl fluoride group can facilitate the introduction of fluorine into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals with enhanced biological activity .

Agrochemicals

This compound is used in the synthesis of agrochemical products. Its reactivity allows for the creation of novel pesticides and herbicides that exhibit improved efficacy compared to traditional compounds .

Pharmaceutical Intermediates

In pharmaceutical manufacturing, this compound acts as an intermediate in synthesizing bioactive molecules. Its functional groups enable diverse chemical transformations, making it a key building block in drug development processes .

Case Study 1: HDAC Inhibitors Development

A study focused on synthesizing a library of hydroxamic acid-containing small molecules using this compound as a building block. The resulting compounds were tested for their inhibitory activity against various HDACs, revealing significant selectivity profiles that could lead to new cancer therapies .

Case Study 2: Enzyme Probes

Research demonstrated that sulfonyl fluorides like this compound could be used as activity-based probes to identify and characterize enzyme targets in complex biological systems. This approach has implications for drug discovery and understanding disease mechanisms .

Summary Table: Applications of this compound

作用機序

The mechanism of action of 6-Cyanopyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

類似化合物との比較

Similar Compounds

Similar compounds to 6-Cyanopyridine-2-sulfonyl fluoride include other fluorinated pyridines and sulfonyl fluoride derivatives. Examples include:

- 2-Fluoropyridine

- 4-Fluoropyridine

- Pyridine-2-sulfonyl fluoride

Uniqueness

This compound is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in enzyme inhibition, making it valuable in various research and industrial applications .

生物活性

6-Cyanopyridine-2-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential applications in chemical biology and medicinal chemistry. This compound is characterized by its reactive sulfonyl fluoride moiety, which allows it to interact with various biological targets, making it a valuable tool in research and drug development.

This compound is a sulfonamide derivative, featuring a pyridine ring substituted with a cyanide group and a sulfonyl fluoride functional group. Its molecular formula is C₇H₆FNO₂S, and it exhibits a molecular weight of approximately 195.19 g/mol. The presence of the sulfonyl fluoride group imparts unique reactivity, particularly in covalent modifications of proteins.

The biological activity of this compound primarily arises from its ability to act as an electrophile. This compound can selectively modify nucleophilic residues in proteins, such as serine, cysteine, and lysine. The mechanism generally involves the formation of covalent bonds with these amino acids, leading to inhibition or modulation of enzyme activity.

Key Mechanisms:

- Covalent Inhibition : The sulfonyl fluoride group reacts with nucleophilic side chains in proteins, resulting in irreversible inhibition of target enzymes.

- Target Identification : It serves as a probe for identifying active sites in enzymes and understanding protein interactions.

Biological Applications

Research indicates that this compound has potential applications in various fields:

- Enzyme Inhibition : It has been studied for its inhibitory effects on serine proteases, making it useful in understanding protease mechanisms and developing therapeutic agents against diseases involving dysregulated protease activity .

- Chemical Biology : The compound is utilized as a reactive probe to map enzyme binding sites and protein-protein interactions, enhancing the toolkit available for chemical biology research.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of specific serine proteases. The compound was shown to bind covalently to the active site serine residue, leading to significant reductions in enzymatic activity. This property underscores its potential as a therapeutic agent targeting protease-related diseases.

Case Study 2: Target Identification

In another investigation, researchers employed this compound to probe interactions within the E3 ubiquitin ligase complex. The results indicated that the compound could selectively label histidine residues involved in substrate recognition, providing insights into the molecular mechanisms governing protein degradation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Covalent modification | Enzyme inhibition, target identification |

| Sulfonamide derivatives | Competitive inhibition | Antimicrobial properties |

| Other sulfonyl fluorides | Electrophilic attack | Various enzyme targets |

Research Findings

Recent studies have highlighted the versatility of sulfonyl fluorides like this compound as privileged warheads in chemical biology. These compounds exhibit favorable biocompatibility and stability while maintaining high reactivity towards nucleophilic residues . Their application extends beyond simple enzyme inhibition; they are increasingly recognized for their roles in probing complex biological systems.

特性

IUPAC Name |

6-cyanopyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOMDPMYIPZNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。